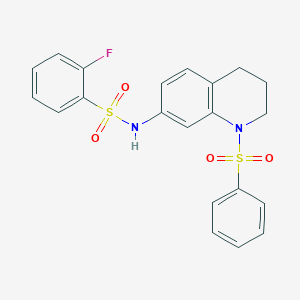

2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O4S2 and its molecular weight is 446.51. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agents

This compound belongs to the class of benzosultams , which are known for their antibacterial properties. They have been found to be effective against a variety of bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound’s ability to disrupt membrane architecture and induce reactive oxygen species (ROS) generation makes it a promising candidate for developing new classes of antibiotics, especially in the face of rising antibiotic resistance.

Chiral Catalysts in Asymmetric Synthesis

The structural complexity of benzosultams lends itself well to asymmetric synthesis, where they can be used as chiral auxiliaries or catalysts . This application is particularly valuable in pharmaceutical synthesis, where the creation of chiral molecules is crucial.

Synthetic Chemistry Building Blocks

Due to their versatile nature, benzosultams serve as building blocks in synthetic chemistry for constructing a wide array of functionalized derivatives and other heterocyclic systems . This makes them invaluable for creating novel compounds with potential applications in various fields of chemistry.

Inhibitors of Enzymatic Activity

Benzosultams have been utilized as inhibitors, particularly in the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is involved in the biosynthesis of tyrosine, and its inhibition has implications in both medical and agricultural domains.

Photoredox Catalysis

The compound can participate in photoredox catalysis, a process that uses light to activate a catalyst which then induces a chemical reaction . This application is gaining traction in green chemistry, where it’s used to create more environmentally friendly reactions.

Cascade Reactions

Finally, benzosultams are employed in cascade reactions, where multiple transformations occur in a single operational step . This efficiency is highly beneficial in complex organic syntheses, reducing the number of steps and resources needed for compound development.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-13-12-16-7-6-14-24(20(16)15-17)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDRTEFWAJPEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)